2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate
Overview
Description
Molecular Structure Analysis
The molecular formula of the compound is C10H14F3N5O3S2 . The compound has a molecular weight of 373.38 . More detailed structural analysis like NMR, HPLC, LC-MS, UPLC can be found in the documentation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 373.38 . More detailed physical and chemical properties like boiling point, melting point, density can be found in the documentation .Scientific Research Applications
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Antimicrobial Activity
- Field: Microbiology
- Application: A compound similar to the one you mentioned, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), exhibits antimicrobial activity .
- Method: Fluorescence microscopy was used to measure PNT’s uptake into microbial cells (strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA)), and a DNA gyrase supercoiling assay was used to investigate whether PNT inhibits DNA gyrase .
- Results: PNT was taken up by more than 50% of microbial cells within 30 min. In the DNA gyrase supercoiling assay, a dose-dependent reduction in fluorescence intensity was observed as the concentration of PNT increased .
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Inhibition of ADAMTS
- Field: Biochemistry
- Application: Compounds similar to the one you mentioned have been found to inhibit ADAMTS, a group of enzymes that play a role in tissue degradation .
- Method: Not specified .
- Results: These compounds have been suggested for the prophylaxis and/or treatment of inflammatory conditions and/or diseases involving degradation of cartilage and/or disruption of cartilage homeostasis .
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Derivatization Reagent for Carboxyl Groups on Peptides
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Inhibition of DNA Gyrase
- Field: Microbiology
- Application: A compound similar to the one you mentioned, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), exhibits antimicrobial activity by inhibiting DNA gyrase .
- Method: A DNA gyrase supercoiling assay was used to investigate whether PNT inhibits DNA gyrase .
- Results: In the DNA gyrase supercoiling assay, a dose-dependent reduction in fluorescence intensity was observed as the concentration of PNT increased .
- Antibacterial Agent
- Field: Microbiology
- Application: A compound similar to the one you mentioned, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), exhibits antimicrobial activity . The aim of this study was to characterise PNT as an effective antimicrobial agent .
- Method: Fluorescence microscopy was used to measure PNT’s uptake into microbial cells (strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA)), transmission electron microscopy (TEM) was used to investigate the influence of PNT on the configuration of microbial cells .
- Results: PNT was taken up by more than 50% of microbial cells within 30 min. Using TEM, hollowed-out bacterial cytoplasms were observed in the specimen treated with PNT, although there was no disintegration of the bacterial membrane .
Safety And Hazards
properties
IUPAC Name |
2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5OS2.C2HF3O2/c9-6(14)5-15-8-12-11-7(16-8)13-3-1-10-2-4-13;3-2(4,5)1(6)7/h10H,1-5H2,(H2,9,14);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYJCAKPIYMMIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(S2)SCC(=O)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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